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9-Methyladenine - 700-00-5

9-Methyladenine

Catalog Number: EVT-458295
CAS Number: 700-00-5
Molecular Formula: C6H7N5
Molecular Weight: 149.15 g/mol
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Product Introduction

Description

9-Methyladenine (9MA) is a derivative of adenine, a purine nucleobase found in DNA and RNA. In 9MA, a methyl group is attached to the N9 position of the purine ring. This modification prevents the molecule from participating in Watson-Crick base pairing, making it a useful tool for studying various biological processes. [, , , ]

9MA serves as a model compound in various research areas, including:* DNA damage studies: Investigating the effects of ionizing radiation on DNA and potential repair mechanisms. [, ]* Adenosine receptor research: Synthesizing and evaluating novel adenosine receptor antagonists for potential therapeutic applications. [, , , ]* Nucleobase interactions: Exploring the nature of intermolecular interactions, hydrogen bonding, and stacking in nucleic acid base pairs. [, , , , ]* Metal-biomolecule interactions: Studying the coordination chemistry of 9MA with transition metals and exploring its potential in the design of metal-organic frameworks. [, , , ]

Adenine

  • Relevance: Adenine is the parent compound of 9-Methyladenine, differing only by the absence of the methyl group at the N9 position. This methylation significantly influences the molecule's interactions and properties. For example, [UV photoelectron studies reveal that methylation in 9-Methyladenine leads to lower ionization potentials compared to adenine, impacting base stacking forces]. [] Additionally, research on excited state spectroscopy and dynamics demonstrates that while adenine exists predominantly as the 9H tautomer in the gas phase, its electronic spectrum is influenced by contributions from the 7H tautomer. In contrast, 9-Methyladenine solely exists as the 9H tautomer due to the methyl substitution. []

1-Methylthymine

  • Relevance: 1-Methylthymine forms a hydrogen-bonded complex with 9-Methyladenine, a model system for studying base pairing interactions. This complex, unlike the Watson-Crick adenine-thymine pairing, exhibits hydrogen bonding between the NH2 group of 9-Methyladenine and O(2) of 1-Methylthymine, and between N(3) of 1-Methylthymine and N(7) of 9-Methyladenine. [] This alternative base pairing has implications for understanding non-canonical DNA structures and interactions.

N6-Cyclopentyl-9-methyladenine

  • Compound Description: N6-Cyclopentyl-9-methyladenine is a derivative of 9-Methyladenine with a cyclopentyl group substituted at the N6 position. It acts as a potent and selective antagonist at A1 adenosine receptors. [, ]
  • Relevance: This compound demonstrates the impact of N6 substitution on the adenosine receptor activity of 9-Methyladenine. Compared to the parent compound, N6-Cyclopentyl-9-methyladenine exhibits significantly increased potency (100-fold) at A1 receptors while maintaining comparable or slightly increased potency at A2 receptors. [] This selectivity for A1 receptors highlights the potential for developing 9-Methyladenine derivatives as therapeutic agents.

N6-R-Phenylisopropyladenosine

  • Relevance: While not a direct derivative of 9-Methyladenine, N6-R-Phenylisopropyladenosine serves as a reference compound for understanding the binding orientation of N6-substituted 9-Methyladenines at adenosine receptors. The stereoselectivity exhibited by N6-(1-phenyl-2-propyl)-9-methyladenine at both A1 and A2 receptors, analogous to the stereoselectivity of N6-R-Phenylisopropyladenosine, suggests that these 9-Methyladenine derivatives bind to adenosine receptors in a similar orientation as N6-substituted adenosines. []

Formic Acid

  • Relevance: Formic acid is studied in conjunction with 9-Methyladenine and 1-Methylthymine to investigate the effects of the cellular environment on DNA bases. Studies have shown that electron attachment to a complex of 9-Methyladenine, 1-Methylthymine, and formic acid can trigger proton transfer from formic acid, significantly stabilizing the resulting radical anion. [] This interaction reveals the potential role of proton transfer in DNA damage by low-energy electrons.

2-Aminopurine

  • Relevance: 2-Aminopurine serves as a comparison point for understanding the spectral properties and excited state dynamics of 9-Methyladenine in helium nanodroplets. While adenine and 9-Methyladenine exhibit significant line broadening in their absorption spectra upon solvation in helium droplets, 2-Aminopurine maintains sharp spectral features. [] This difference highlights the influence of the methyl group in 9-Methyladenine on its excited state lifetime and interactions with the helium environment.

Phenanthriplatin

  • Relevance: Phenanthriplatin is used to compare nucleotide binding preferences with cisplatin, a widely used anticancer drug. While both target guanine residues predominantly, phenanthriplatin displays significant differences in the number and position of platination sites compared to cisplatin. Notably, phenanthriplatin forms a higher number of adducts at adenine residues, specifically at the N(1) or N(7) position of 9-Methyladenine. [] This characteristic potentially contributes to the distinct anticancer activity profile of phenanthriplatin.

N6-methyl-9-methyladenine (m6m9A)

  • Relevance: N6-methyl-9-methyladenine is used as a monomeric analogue of poly-N6-methyladenylic acid (poly(m6A)) to investigate interactions with poly-5-bromouridylic acid (poly(BU)). Both m6m9A and poly(m6A) bind to poly(BU) with a stoichiometry of 1:2, forming helical structures stabilized by hydrogen bonding. [] This interaction highlights a novel base pairing mode distinct from the canonical Watson-Crick pairing, suggesting potential biological significance in specific contexts.
  • Relevance: These compounds, along with N6-methyl-9-methyladenine, form complexes with poly(BU), displaying similar circular dichroism spectra. [] This observation suggests that the structural features of the N6 substituent, while influencing binding affinity, do not drastically alter the overall helical conformation of the complex with poly(BU).
Source and Classification

9-Methyladenine is classified under purines, a category of nitrogenous bases that include adenine and guanine. It can be sourced from natural biological processes or synthesized through chemical methods. The compound plays a role in various metabolic pathways and has been studied for its interactions with metal complexes and other biochemical entities .

Synthesis Analysis

The synthesis of 9-methyladenine can be accomplished through several methods, primarily involving the methylation of adenine. One notable method includes the use of methyl iodide in the presence of a base, which facilitates the transfer of a methyl group to the nitrogen atom at position N-9.

Technical Parameters

  • Reagents: Methyl iodide, adenine, base (such as potassium carbonate).
  • Conditions: The reaction typically occurs under reflux conditions in an organic solvent.
  • Yield: The yield can vary based on the reaction conditions but is generally optimized through careful control of temperature and reactant ratios.

Another method reported involves the reaction of hexachloroplatinic acid with 9-methyladenine at elevated temperatures (around 60 degrees Celsius), leading to complex formation .

Molecular Structure Analysis

The molecular structure of 9-methyladenine features a purine ring system with a methyl group attached to the N-9 position. This modification affects both its physical properties and its reactivity compared to adenine.

Structural Data

  • Molecular Weight: Approximately 163.15 g/mol.
  • Bond Angles: The bond angles within the purine ring are characteristic of typical aromatic systems, contributing to its stability.
  • Crystallography: X-ray crystallography studies have provided insights into its three-dimensional arrangement, revealing details about molecular interactions in solid-state forms .
Chemical Reactions Analysis

9-Methyladenine participates in various chemical reactions, particularly those involving coordination with metal ions. It has been studied extensively for its ability to form complexes with platinum and other transition metals.

Relevant Reactions

  • Coordination Chemistry: 9-Methyladenine can form stable complexes with platinum(II) ions, resulting in unique structural configurations that are useful for studying nucleobase interactions .
  • Protonation Reactions: The compound exhibits protonation behavior that can be monitored using nuclear magnetic resonance spectroscopy, allowing for determination of pKa values in different solvents .
Mechanism of Action

The mechanism by which 9-methyladenine exerts its biochemical effects is primarily linked to its role as a nucleobase analog. It can influence nucleic acid metabolism and interact with various enzymes involved in DNA and RNA synthesis.

Mechanistic Insights

  • Enzyme Interactions: As a nucleobase analog, 9-methyladenine may compete with natural adenine for incorporation into nucleic acids, potentially affecting replication and transcription processes.
  • Metal Complex Formation: The formation of metal complexes alters the electronic properties of 9-methyladenine, which can modulate its biological activity and interaction with biomolecules .
Physical and Chemical Properties Analysis

The physical and chemical properties of 9-methyladenine are crucial for understanding its behavior in biological systems.

Key Properties

  • Melting Point: Typically ranges around 200 degrees Celsius.
  • Solubility: Soluble in polar solvents such as water and dimethyl sulfoxide.
  • Spectroscopic Characteristics: Infrared spectroscopy reveals characteristic absorption bands associated with N-H stretching and C=N bonds, while nuclear magnetic resonance provides information on hydrogen environments .
Applications

9-Methyladenine has several scientific applications owing to its unique properties:

  1. Biochemical Research: Used as a model compound for studying nucleobase interactions and modifications.
  2. Pharmaceutical Development: Investigated for potential roles in drug design, particularly as an antitumor agent due to its ability to form metal complexes that may inhibit cancer cell growth.
  3. Analytical Chemistry: Employed in studies involving coordination chemistry and spectroscopic analysis to elucidate molecular interactions .
Chemical Characterization of 9-Methyladenine

Structural Properties and Isomeric Forms

9-Methyladenine (chemical formula: C₆H₇N₅; molecular weight: 149.15 g/mol) is a methylated derivative of adenine where a methyl group replaces the hydrogen at the N9 position of the purine ring. This substitution locks the molecule in the N9-H tautomeric form, preventing prototropy at N9 and influencing its metal-coordination behavior. The molecule adopts a planar purine ring system, with the methyl group oriented perpendicular to the plane to minimize steric strain [3] [8] [9].

Isomerism in 9-methyladenine is primarily limited to rotational conformers of exocyclic functional groups:

  • Amino group rotation: The C6-NH₂ group exhibits restricted rotation, leading to distinct NMR resonances.
  • Tautomeric preference: Unlike adenine, 9-methyladenine exclusively favors the imino form at N1, as protonation occurs at N1 rather than N3 in acidic conditions [4] [7].
  • Metal complexes: With platinum-group metals, 9-methyladenine forms N7-monodentate or N1,N7-bidentate complexes, depending on pH and metal oxidation state [4] [7].

Table 1: Key Structural Parameters of 9-Methyladenine

ParameterValueMethodReference
Bond length (N1-C2)1.34 ÅX-ray diffraction [2]
Bond angle (C5-C6-N6)120.3°X-ray diffraction [2]
Torsion angle (N9-CH₃)89.5°X-ray diffraction [7]
Predominant tautomer9H-N6-aminoUV-PES [4]

Physicochemical Properties

9-Methyladenine is a beige crystalline solid with a melting point of 300–305°C, indicative of strong intermolecular interactions in the solid state. It is sparingly soluble in water but dissolves moderately in dipolar aprotic solvents like dimethyl sulfoxide and acetonitrile. The compound exhibits limited solubility in alcohols or nonpolar solvents [3] [5]. Its stability is pH-dependent:

  • Acidic conditions: Protonation occurs at N1 (pKₐ ≈ 4.56), forming the 9-methyladeninium cation, which enhances water solubility.
  • Basic conditions: Deprotonation of the exocyclic amino group (N6) is negligible below pH 12 [5] [9].Solid-state stability requires storage at 2–8°C under inert atmosphere to prevent oxidation or hydration [3] [5].

Table 2: Physicochemical Properties of 9-Methyladenine

PropertyValueConditions
Melting point300–305°CLiterature report
Density1.446 g/cm³ (crystal)CCl₄/cyclohexane mixture
Solubility in DMSOModerate25°C
Solubility in water<1 mg/mL25°C
pKₐ (protonation at N1)4.56 (predicted)Aqueous solution

Spectroscopic Profiles

Nuclear Magnetic Resonance (NMR):¹H NMR (DMSO-d₆): Signals at δ 8.12 ppm (H2, s), δ 7.98 ppm (H8, s), and δ 3.59 ppm (N9-CH₃, s) confirm the methyl substitution at N9. The exocyclic amino group (NH₂) appears as a broad singlet at δ 6.80 ppm. ¹³C NMR resonances include δ 155.8 (C6), δ 152.1 (C2), δ 148.9 (C4), δ 140.2 (C8), and δ 119.5 (C5), with the methyl carbon at δ 33.2 ppm [3] [9].

Infrared Spectroscopy:Key IR absorptions (KBr pellet):

  • N-H stretch: 3360 cm⁻¹ (asymmetric) and 3180 cm⁻¹ (symmetric)
  • C-H stretch: 2920 cm⁻¹ (methyl group)
  • Ring vibrations: 1650 cm⁻¹ (C=N), 1605 cm⁻¹ (C=C)
  • Amino deformation: 1620 cm⁻¹The absence of a band near 1700 cm⁻¹ confirms the absence of carbonyl tautomers [7] [9].

UV-Vis and Resonance Raman Spectroscopy:The UV spectrum exhibits λₘₐₓ at 262 nm (ε = 13,000 M⁻¹cm⁻¹) in aqueous solution, assigned to the π→π* transition of the purine ring. Resonance Raman spectroscopy under 262 nm excitation reveals vibrational modes associated with initial excited-state structural dynamics:

  • Ring stretching: N3-C4 (1580 cm⁻¹), C5-C6 (1480 cm⁻¹)
  • Methyl deformation: 1430 cm⁻¹
  • N7-C8/C8-N9 coupled stretches: 1320 cm⁻¹These modes indicate preferential energy dissipation along specific bonds upon UV excitation [6] [9].

Crystallographic Analysis

Single-crystal X-ray studies reveal distinct polymorphic forms:

  • Free base: Crystallizes in the monoclinic system (space group P2₁/c) with four molecules per unit cell. Asymmetric units show near-planar purine rings, with the methyl group deviating by 5–10° from the ring plane [3].
  • Salicylate salt: Forms orthorhombic crystals (space group Pbcn, Z=8) with lattice parameters a = 25.305(3) Å, b = 8.066(1) Å, c = 12.928(2) Å. Protonation occurs at N1, creating the 9-methyladeninium cation (C₆H₈N₅⁺) paired with salicylate (C₇H₅O₃⁻) [2].

Hydrogen bonding dominates the crystal packing:

  • In the salicylate salt, adenine cations form dimers via symmetric N6-H⋯N7 bonds (N⋯N distance: 3.114 Å).
  • Salicylate anions bridge cations through N1-H⁺⋯O⁻ (2.617 Å) and N6-H⋯O⁻ (2.858 Å) interactions.
  • An intramolecular hydrogen bond in salicylate (O-H⋯O=) measures 2.560 Å [2] [7].

Table 3: Hydrogen Bonding Motifs in 9-Methyladenine Salicylate

InteractionDistance (Å)Angle (°)Role in Packing
N1-H⁺⋯O⁻ (carboxyl)2.617176Cation-anion pairing
N6-H⋯O⁻ (carboxyl)2.858168Anion-cation linkage
N6-H⋯N7 (adenine)3.114172Cation-cation dimerization
O-H⋯O⁻ (salicylate)2.560178Anion self-stabilization

In platinum(IV) complexes, 9-methyladeninium coordinates via N7 while protonated at N1. The Pt-N7 bond length averages 2.05 Å, with the Pt coordination sphere adopting octahedral geometry [7]. These structural features underscore the molecule’s versatility in molecular recognition and metal complexation.

Properties

CAS Number

700-00-5

Product Name

9-Methyladenine

IUPAC Name

9-methylpurin-6-amine

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C6H7N5/c1-11-3-10-4-5(7)8-2-9-6(4)11/h2-3H,1H3,(H2,7,8,9)

InChI Key

WRXCXOUDSPTXNX-UHFFFAOYSA-N

SMILES

CN1C=NC2=C(N=CN=C21)N

Synonyms

9-Methyl-9H-purin-6-amine; 6-Amino-9-methylpurine; 9-Methyl-9H-adenine; 9-Methyladenine; N 838; N9-Methyladenine; NSC 7843;

Canonical SMILES

CN1C=NC2=C(N=CN=C21)N

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